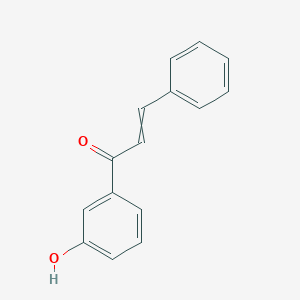

3'-Hydroxychalcone

Description

3′-Hydroxychalcone is a chalcone derivative characterized by a hydroxyl group at the 3′ position of the aromatic B-ring. Chalcones, consisting of two aromatic rings linked by an α,β-unsaturated ketone moiety, are secondary plant metabolites with diverse biological activities, including antimicrobial, anti-inflammatory, and enzyme-inhibitory properties . The position and number of hydroxyl groups significantly influence their bioactivity and pharmacokinetic profiles.

Properties

Molecular Formula |

C15H12O2 |

|---|---|

Molecular Weight |

224.25 g/mol |

IUPAC Name |

1-(3-hydroxyphenyl)-3-phenylprop-2-en-1-one |

InChI |

InChI=1S/C15H12O2/c16-14-8-4-7-13(11-14)15(17)10-9-12-5-2-1-3-6-12/h1-11,16H |

InChI Key |

PACTXFWSVIDIEX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)C2=CC(=CC=C2)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Position of Hydroxyl Groups

- 2′-Hydroxychalcone (6): Exhibits mucomembranous protection, membrane integrity agonism, and JAK2 inhibition . It also serves as a scaffold for derivatives targeting acetylcholinesterase (AChE) inhibition, with mixed-type kinetics and improved ADMET profiles .

- 4′-Hydroxychalcone : Demonstrates antifungal synergy with farnesol against Candida albicans and Streptococcus mutans biofilms .

- 2,4-Dihydroxychalcone Derivatives : Show potent tyrosinase inhibition (IC50 = 0.02–0.2 µM), emphasizing the importance of 2,4-substitution for enzyme interaction .

Chlorinated Derivatives

- 2-Chloro-2′-hydroxychalcone (3) : Displays antimicrobial activity and acts as a JAK2 inhibitor. Glycosylation of its derivatives (3a–3c) enhances aqueous solubility by 8–18× compared to the parent compound .

- 4-Chloro-2′-hydroxychalcone (3): Synthesized via Claisen–Schmidt condensation, it shows enhanced bioactivity due to the electron-withdrawing chlorine atom, which stabilizes the enone system .

- 5′-Chloro-2′-hydroxychalcone (6) : Similar antimicrobial effects but with distinct regioselectivity in glycosylation .

Pharmacokinetic and Solubility Profiles

| Compound | Aqueous Solubility (ESOL, µg/mL) | GI Absorption | Drug-Likeness | Key Modifications |

|---|---|---|---|---|

| 2′-Hydroxychalcone (6) | 0.03 | High | Moderate | Parent compound |

| 2-Chloro-2′-hydroxychalcone (3) | 0.05 | High | Moderate | Chlorine substitution |

| Glycosylated 3a–3c | 0.4–0.9 | High | High | O-glucosylation |

| 4′-Hydroxychalcone | 0.02 | High | Low | Free hydroxyl group |

- Glycosylation universally improves solubility and drug-likeness across analogs .

- Chlorine substitution marginally enhances solubility but significantly boosts antimicrobial potency .

Enzyme Inhibition and Mechanism of Action

Acetylcholinesterase (AChE) Inhibition

- 2′-Hydroxychalcone Derivatives : Act as mixed-type inhibitors (Ki = 1.2–5.8 µM), with molecular docking revealing interactions at the catalytic anionic site (CAS) and peripheral anionic site (PAS) .

- 3-Chloro-2′-hydroxychalcone (5) : Shows similar AChE inhibition but with altered kinetics due to steric effects from the 3-chloro group .

Tyrosinase Inhibition

Anti-Inflammatory Activity

- 2′-Hydroxy-4′-methoxychalcone (9) : Suppresses PGE2 production (IC50 = 3 µM) by inhibiting COX-2 expression, unlike COX-1 . Methoxy groups at 4′ or 6′ positions enhance potency.

Key Research Findings and Implications

Substituent Position Dictates Bioactivity : The 2′-OH group favors AChE inhibition, while 2,4-di-OH enhances tyrosinase binding .

Chlorine and Glycosylation Enhance Properties : Chlorine improves antimicrobial activity, whereas glycosylation increases solubility without compromising absorption .

3′-Hydroxychalcone’s Untapped Potential: Its unique substitution may offer selectivity for targets like estrogen receptors or antioxidant pathways, as seen in related chalcones .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.